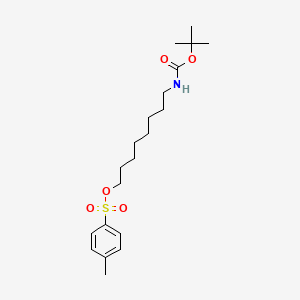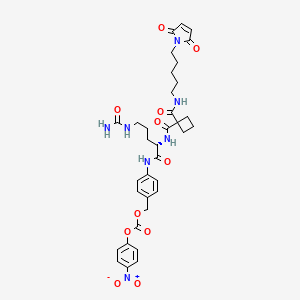
2-Chloro-2,3,3-trifluoro-2,3-dihydro- 1,4-benzodioxin-6-carbonyl chloride; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) is a chemical compound belonging to the class of benzodioxin derivatives. It is a highly reactive compound with a wide range of applications in various fields, such as organic synthesis and pharmaceuticals. It is also used as a reagent in various chemical reactions, including the synthesis of compounds and the preparation of intermediates for further reactions. In addition, it is also used as a catalyst in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) is not fully understood. However, it is believed to act as an electrophile in organic reactions. It is also believed to be able to form hydrogen bonds with other molecules, which can facilitate the formation of new molecules.
Biochemical and Physiological Effects
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) is not known to have any adverse biochemical or physiological effects. However, due to its high reactivity, caution should be taken when handling it.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) has several advantages when used in laboratory experiments. It is highly reactive and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly reactive and can be dangerous if not handled properly.
Orientations Futures
In the future, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) could be used in the development of new drugs and other pharmaceuticals. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used to develop new materials and polymers. It could also be used to develop new methods of synthesis, such as the use of microwave irradiation and other novel techniques. Finally, it could be used to study the effects of various environmental factors on its reactivity.
Méthodes De Synthèse
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) can be prepared by several methods. The most common method is the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) with a suitable base, such as sodium hydroxide, in aqueous solution. The reaction is exothermic and produces a white precipitate. The precipitate is then washed with water and dried.
Applications De Recherche Scientifique
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (98%) is widely used in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a reagent in the synthesis of compounds. In addition, it has also been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrazines, and thiazoles. It is also used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
2-chloro-2,3,3-trifluoro-1,4-benzodioxine-6-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3O3/c10-7(15)4-1-2-5-6(3-4)17-9(13,14)8(11,12)16-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKLDALIUVQARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)


![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)

